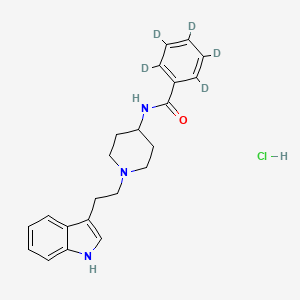
N-Myristoyl-L-serine sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Myristoyl-L-serine sodium salt is a compound that belongs to the class of N-myristoylated amino acids It is formed by the attachment of a myristoyl group, a 14-carbon saturated fatty acid, to the amino acid L-serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Myristoyl-L-serine sodium salt typically involves the reaction of myristic acid with L-serine in the presence of a coupling agent. The reaction is carried out under mild conditions to ensure the integrity of the amino acid. The general steps include:
- Activation of myristic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC).
- Reaction of the activated myristic acid with L-serine to form N-Myristoyl-L-serine.
- Conversion of N-Myristoyl-L-serine to its sodium salt form by neutralization with sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and high yield. The purification process typically involves crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Myristoyl-L-serine sodium salt can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield myristic acid and L-serine.
Oxidation: The fatty acid chain can be oxidized to form various oxidation products.
Substitution: The hydroxyl group of L-serine can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products
Hydrolysis: Myristic acid and L-serine.
Oxidation: Various oxidized derivatives of the fatty acid chain.
Substitution: Substituted derivatives of N-Myristoyl-L-serine.
Aplicaciones Científicas De Investigación
N-Myristoyl-L-serine sodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Myristoyl-L-serine sodium salt involves its ability to interact with cellular membranes and proteins. The myristoyl group facilitates the anchoring of the compound to lipid bilayers, while the serine moiety can interact with proteins and other biomolecules. This dual functionality allows it to modulate various cellular processes, including signal transduction and membrane trafficking .
Comparación Con Compuestos Similares
Similar Compounds
N-Myristoyl-L-glycine: Similar structure but with glycine instead of serine.
N-Myristoyl-L-alanine: Similar structure but with alanine instead of serine.
N-Myristoyl-L-threonine: Similar structure but with threonine instead of serine.
Uniqueness
N-Myristoyl-L-serine sodium salt is unique due to the presence of the hydroxyl group on the serine moiety, which provides additional sites for chemical modification and interaction with biomolecules. This makes it particularly useful in applications where specific interactions with proteins or other cellular components are required .
Propiedades
IUPAC Name |
sodium;(2S)-3-hydroxy-2-(tetradecanoylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)18-15(14-19)17(21)22;/h15,19H,2-14H2,1H3,(H,18,20)(H,21,22);/q;+1/p-1/t15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQLUQZODYWBPR-RSAXXLAASA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32NNaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)






![13-Chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidin-1-yl]methyl]pyridin-3-yl]methyl]-2,2,6,6-tetradeuteriopiperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B589722.png)

![7-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B589724.png)
![(2S)-1-hexadecanoyl-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B589732.png)
